molecular formula C16H23N3O2S2 B4125084 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4125084
M. Wt: 353.5 g/mol
InChI Key: ALHSRWGYMUNWBV-UHFFFAOYSA-N
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Description

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is an organic compound with a complex structure that includes a benzyl thioether, an acetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 2-{[(2-methylbenzyl)thio]acetyl}thiourea. Finally, the thiourea derivative is treated with tetrahydro-2-furanylmethylamine to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    DNA Interaction: It may bind to DNA, interfering with replication and transcription processes.

    Cell Signaling: The compound could modulate cell signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-12-5-2-3-6-13(12)10-23-11-15(20)18-19-16(22)17-9-14-7-4-8-21-14/h2-3,5-6,14H,4,7-11H2,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSRWGYMUNWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 6
2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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